molecular formula C9H10Br2O2 B571764 2,4-Dibromo-1-(2-methoxyethoxy)benzene CAS No. 1257665-05-6

2,4-Dibromo-1-(2-methoxyethoxy)benzene

Cat. No. B571764
M. Wt: 309.985
InChI Key: NIFYOSWBUVGSGU-UHFFFAOYSA-N
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Description

“2,4-Dibromo-1-(2-methoxyethoxy)benzene” is a chemical compound with the molecular formula C9H10Br2O2 . It has a molecular weight of 309.99 . The IUPAC name for this compound is 2,4-dibromo-1-(2-methoxyethoxy)benzene .


Molecular Structure Analysis

The molecular structure of “2,4-Dibromo-1-(2-methoxyethoxy)benzene” can be represented by the InChI code: 1S/C9H10Br2O2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Summary of the Application

“2,4-Dibromo-1-(2-methoxyethoxy)benzene” is used in the study of crystal structures. It is particularly useful in the synthesis of compounds with large conjugated structures .

Methods of Application or Experimental Procedures

The compound is synthesized by weighing 2,5-dibromobenzene-1,4-diol (1.33 g, 5 mmol) and 2-bromoethyl methyl ether (3.48 g, 25 mmol) into a 100 mL circular bottom flask, adding 60 mL of N, N-dimethylformamide, and reacting at 100 ∘ C for 72 h. The mixture is then cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The product is separated by column chromatography, using dichloromethane as the eluent to obtain a white solid .

Results or Outcomes Obtained

The bromine atom of dibromobenzene is prone to react with vinyl pyridine to form compounds with large conjugated structures. These compounds have excellent luminescent properties and have attracted the attention of researchers .

Organic Synthesis

Summary of the Application

“2,4-Dibromo-1-(2-methoxyethoxy)benzene” is an important raw material and intermediate used in organic synthesis .

Results or Outcomes Obtained

The outcomes obtained can also vary widely, as the compound can be used to synthesize a diverse range of organic molecules .

Synthesis of Diketo Derivatives

Summary of the Application

“2,4-Dibromo-1-(2-methoxyethoxy)benzene” can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives .

Methods of Application or Experimental Procedures

The compound is used as a starting material in the synthesis of DPP derivatives. The specific procedures can vary, but typically involve reaction with other organic compounds under controlled conditions .

Results or Outcomes Obtained

DPP derivatives are stable and efficient pigments for two-photon excited fluorescence microscopy .

Synthesis of Squarine Dye

Summary of the Application

“2,4-Dibromo-1-(2-methoxyethoxy)benzene” can be used in the synthesis of a squarine dye, which exhibits a selective fluorogenic response towards zinc cation .

Results or Outcomes Obtained

The outcomes obtained can also vary widely, as the compound can be used to synthesize a diverse range of organic molecules .

Electrophilic Addition

Summary of the Application

“2,4-Dibromo-1-(2-methoxyethoxy)benzene” can be used in electrophilic addition reactions .

Methods of Application or Experimental Procedures

The compound can be used in 1,2- and 1,4-addition reactions. The specific procedures can vary, but typically involve reaction with other organic compounds under controlled conditions .

Results or Outcomes Obtained

The outcomes obtained can also vary widely, as the compound can be used to synthesize a diverse range of organic molecules .

properties

IUPAC Name

2,4-dibromo-1-(2-methoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFYOSWBUVGSGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682174
Record name 2,4-Dibromo-1-(2-methoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-1-(2-methoxyethoxy)benzene

CAS RN

1257665-05-6
Record name 2,4-Dibromo-1-(2-methoxyethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257665-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromo-1-(2-methoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
A Desaintjean - 2021 - edoc.ub.uni-muenchen.de
Functionalized halogenated arenes and heteroarenes constitute key tools for building pharmaceuticals, materials and natural products. 8,125 A few metal-mediated methods such as …
Number of citations: 3 edoc.ub.uni-muenchen.de

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